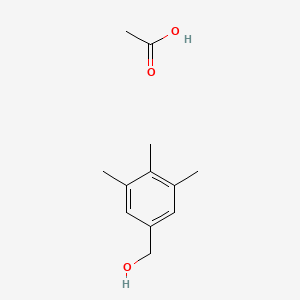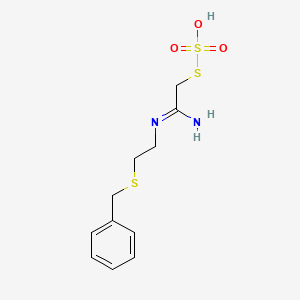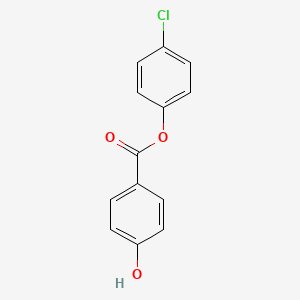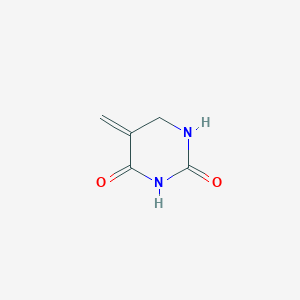![molecular formula C16H33NO4S2 B14666486 s-(3-{[5-(Cyclooctyloxy)pentyl]amino}propyl) hydrogen sulfurothioate CAS No. 38914-42-0](/img/structure/B14666486.png)
s-(3-{[5-(Cyclooctyloxy)pentyl]amino}propyl) hydrogen sulfurothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(3-{[5-(Cyclooctyloxy)pentyl]amino}propyl) hydrogen sulfurothioate: is a complex organic compound with a unique structure that includes a cyclooctyloxy group, a pentylamino group, and a hydrogen sulfurothioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-(3-{[5-(Cyclooctyloxy)pentyl]amino}propyl) hydrogen sulfurothioate typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Cyclooctyloxy Group: This step involves the reaction of cyclooctanol with a suitable halogenating agent to form cyclooctyl halide.
Introduction of the Pentylamino Group: The cyclooctyl halide is then reacted with a pentylamine derivative to introduce the pentylamino group.
Formation of the Hydrogen Sulfurothioate Moiety: The final step involves the reaction of the intermediate compound with thiosulfuric acid to form the hydrogen sulfurothioate moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
S-(3-{[5-(Cyclooctyloxy)pentyl]amino}propyl) hydrogen sulfurothioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
S-(3-{[5-(Cyclooctyloxy)pentyl]amino}propyl) hydrogen sulfurothioate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound may be used in the production of specialty chemicals or materials with unique properties.
Wirkmechanismus
The mechanism of action of S-(3-{[5-(Cyclooctyloxy)pentyl]amino}propyl) hydrogen sulfurothioate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thiosulfuric acid S-[3-(5-cyclooctyloxy-pentylamino)-propyl] ester
- 3-((5-Cyclooctyloxypentyl)amino)propanethiol, hydrogen sulfate (ester)
Uniqueness
S-(3-{[5-(Cyclooctyloxy)pentyl]amino}propyl) hydrogen sulfurothioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
38914-42-0 |
|---|---|
Molekularformel |
C16H33NO4S2 |
Molekulargewicht |
367.6 g/mol |
IUPAC-Name |
5-(3-sulfosulfanylpropylamino)pentoxycyclooctane |
InChI |
InChI=1S/C16H33NO4S2/c18-23(19,20)22-15-9-13-17-12-7-4-8-14-21-16-10-5-2-1-3-6-11-16/h16-17H,1-15H2,(H,18,19,20) |
InChI-Schlüssel |
SWNNISFWMQYKEP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(CCC1)OCCCCCNCCCSS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


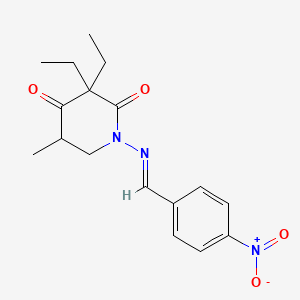
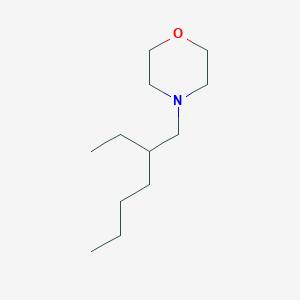
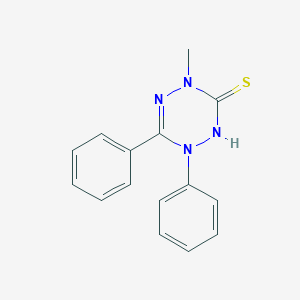
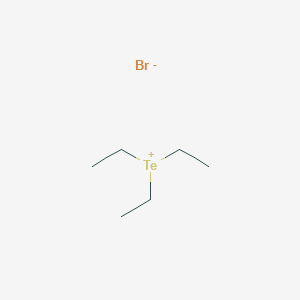
![N-Ethyl-N-({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)ethanamine](/img/structure/B14666428.png)
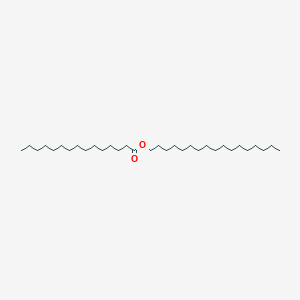
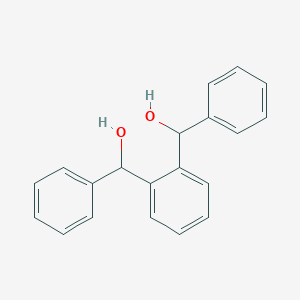
![2,4,6-Tris[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]-1,3,5-triazine](/img/structure/B14666439.png)
